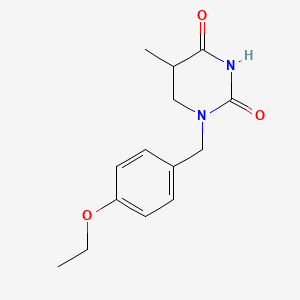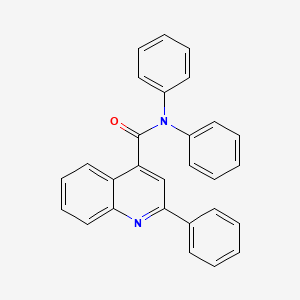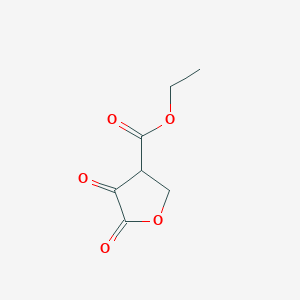![molecular formula C12H10N4O B12901784 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-44-5](/img/structure/B12901784.png)
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyrazine-conjugated benzamides: These compounds share a similar core structure but have different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring but differ in their substitution patterns and biological activities.
Uniqueness
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is unique due to the presence of the methoxyphenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in scientific research and drug development .
Propiedades
Número CAS |
88710-44-5 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16) |
Clave InChI |
VZWQHZMCHYTHAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3=NC=CN=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
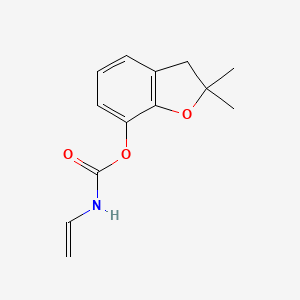
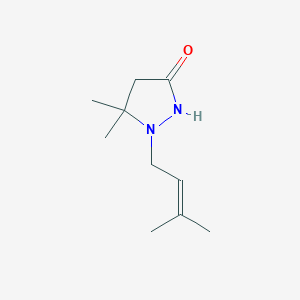
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
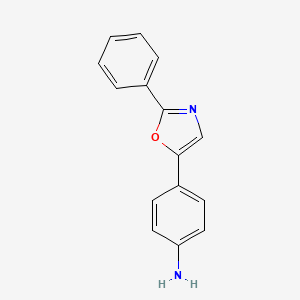


![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)
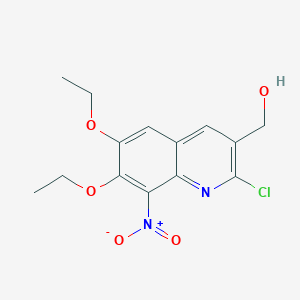
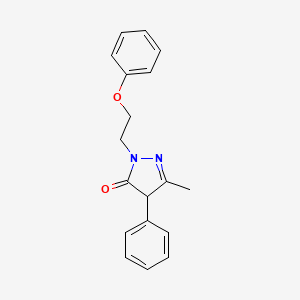
![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
